(1,2-Di-tert-butoxyethyl)benzene
Description
Properties
CAS No. |
111963-11-2 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1,2-bis[(2-methylpropan-2-yl)oxy]ethylbenzene |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)17-12-14(18-16(4,5)6)13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
InChI Key |
KVYHLIIFDBZIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C1=CC=CC=C1)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis via Diol Intermediate
A plausible route involves the Williamson ether synthesis , where 1,2-bis(2-hydroxyethyl)benzene reacts with tert-butyl bromide under basic conditions:
Reaction Scheme:
1,2-bis(2-hydroxyethyl)benzene + 2 tert-butyl bromide → (1,2-Di-tert-butoxyethyl)benzene + 2 HBr
Procedure:
- Diol Preparation : 1,2-Divinylbenzene is epoxidized using meta-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring-opening with water to yield 1,2-bis(2-hydroxyethyl)benzene.
- Etherification : The diol is dissolved in tetrahydrofuran (THF) with sodium hydride (NaH) as the base. Tert-butyl bromide (2.2 equivalents) is added dropwise at 0°C, and the mixture is refluxed for 12 hours. The product is isolated via fractional distillation.
Challenges :
- Steric hindrance from tert-butyl groups reduces nucleophilic substitution efficiency, necessitating excess alkylating agent.
- Competing elimination reactions may occur at elevated temperatures, requiring precise temperature control.
Yield Optimization :
Nucleophilic Substitution of Dichloride Precursor
An alternative method utilizes 1,2-bis(2-chloroethyl)benzene as the substrate for nucleophilic displacement with potassium tert-butoxide:
Reaction Scheme:
1,2-bis(2-chloroethyl)benzene + 2 KO-t-Bu → (1,2-Di-tert-butoxyethyl)benzene + 2 KCl
Procedure:
- Dichloride Synthesis : 1,2-Diethylbenzene undergoes radical chlorination with sulfuryl chloride (SO₂Cl₂) under UV light, yielding 1,2-bis(2-chloroethyl)benzene.
- Alkoxylation : The dichloride is reacted with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 80°C for 24 hours. The product is extracted with pentane and purified via column chromatography.
Analytical Data :
Grignard Reagent-Mediated Alkylation
A third approach adapts Grignard reagent chemistry, inspired by the synthesis of 1,2-bis(di-tert-butylphosphinomethyl)benzene:
Reaction Scheme:
- Formation of a di-Grignard reagent from 1,2-bis(2-bromoethyl)benzene.
- Quenching with di-tert-butyl peroxide to install tert-butoxy groups.
Procedure:
- Di-Grignard Formation : 1,2-bis(2-bromoethyl)benzene is treated with magnesium in THF, generating a di-Grignard intermediate.
- Oxidation : The Grignard reagent is reacted with di-tert-butyl peroxide at −78°C, followed by warming to room temperature.
Limitations :
- Low functional group tolerance necessitates stringent anhydrous conditions.
- Competing side reactions (e.g., Wurtz coupling) reduce yields to ~40%.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Williamson Ether | 1,2-bis(2-hydroxyethyl)benzene | tert-BuBr, NaH | 65 | High selectivity, scalable | Diol synthesis complexity |
| Nucleophilic Substitution | 1,2-bis(2-chloroethyl)benzene | KO-t-Bu, DMSO | 60 | Direct route, minimal byproducts | Radical chlorination safety concerns |
| Grignard Alkylation | 1,2-bis(2-bromoethyl)benzene | Mg, (t-BuO)₂ | 40 | Versatile for bulky groups | Low yield, sensitive conditions |
Mechanistic Insights
Steric Effects in Etherification
The tert-butyl group’s bulkiness imposes significant steric pressure during nucleophilic substitution. Molecular modeling studies of analogous systems suggest that a bite angle of 103–104° between the ethyl-tert-butoxy chains optimizes transition-state geometry, minimizing repulsion between tert-butyl groups. This spatial arrangement accelerates reductive elimination in palladium-catalyzed variants but complicates SN2 mechanisms due to hindered backside attack.
Solvent and Base Selection
Polar aprotic solvents (e.g., DMSO, THF) stabilize the transition state in nucleophilic substitutions by solvating the tert-butoxide ion. Conversely, protic solvents deactivate the nucleophile through hydrogen bonding, underscoring the necessity for anhydrous conditions.
Industrial and Laboratory-Scale Considerations
Commercial production (e.g., by Parchem) employs continuous-flow reactors to enhance heat dissipation and minimize side reactions during exothermic etherification steps. Laboratory syntheses prioritize batch processes with Schlenk-line techniques to exclude moisture and oxygen, critical for Grignard and organometallic routes.
Scientific Research Applications
(1,2-Di-tert-butoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.
Biology: Investigated for its potential interactions with biological macromolecules, although specific biological applications are less common.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1,2-Di-tert-butoxyethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the tert-butoxyethyl groups. These groups increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares (1,2-di-tert-butoxyethyl)benzene with key analogs:
Physical and Chemical Properties
Steric Effects :
- The tert-butoxyethyl groups in (1,2-di-tert-butoxyethyl)benzene introduce significant steric hindrance, similar to 1,2-di-tert-butylbenzene . However, the ether oxygen atoms may enhance polarity, increasing solubility in polar aprotic solvents compared to purely alkyl-substituted analogs.
- Di-tert-butoxyethyne , with a linear acetylene core, exhibits lower steric hindrance but higher reactivity due to the triple bond.
Thermal Stability :
- Alkyl-substituted benzenes like 1,2-di-tert-butylbenzene are thermally stable up to ~300°C, whereas ether-linked compounds may undergo cleavage under acidic or high-temperature conditions.
- Synthetic Utility: Di-tert-butoxyethyne is noted as a precursor in acetylene chemistry, synthesized via dehydrohalogenation of dichloro precursors . (1,2-Di-tert-butoxyethyl)benzene could similarly serve as a building block for ether-based polymers or ligands, though direct evidence is absent.
Research Findings and Limitations
- and provide foundational data on alkyl- and alkoxy-substituted aromatics but lack direct information on the target compound.
- Discrepancies in nomenclature (e.g., "butoxyethyl" vs. "butyl") highlight the need for precise structural validation .
- Comparative studies suggest that ether linkages reduce volatility compared to alkyl chains, as seen in ethylmethylbenzene (boiling point ~165°C) versus alkoxy analogs.
Q & A
Q. What are the recommended synthetic strategies for (1,2-Di-tert-butoxyethyl)benzene in academic laboratories?
Methodological Answer :
- The compound can be synthesized via Williamson ether synthesis , reacting a diol precursor (e.g., 1,2-ethanediol derivatives) with tert-butyl bromides under alkaline conditions.
- Protection-deprotection strategies (e.g., tert-butoxy groups as protecting agents) are critical to prevent undesired side reactions during synthesis. Use anhydrous conditions and catalysts like NaH or K₂CO₃ to enhance yield .
- Characterization intermediates via thin-layer chromatography (TLC) and NMR (monitoring tert-butyl proton signals at δ 1.2–1.4 ppm) ensures reaction progress .
Q. Which analytical techniques are optimal for characterizing (1,2-Di-tert-butoxyethyl)benzene?
Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a non-polar column (e.g., DB-5) with a temperature ramp (50°C to 300°C) to separate and identify volatile derivatives.
- Nuclear Magnetic Resonance (NMR) : ¹H NMR for tert-butyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.5 ppm); ¹³C NMR for ether linkages (C-O signals at 70–80 ppm).
- Infrared Spectroscopy (IR) : Confirm ether C-O-C stretches (1050–1150 cm⁻¹) and absence of hydroxyl groups (no broad peaks ~3300 cm⁻¹) .
Q. What safety protocols are essential for handling (1,2-Di-tert-butoxyethyl)benzene?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates.
- Waste Disposal : Collect halogenated byproducts separately and treat as hazardous waste. Avoid aqueous disposal due to potential environmental persistence .
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Document exposure incidents for toxicity studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data of (1,2-Di-tert-butoxyethyl)benzene under acidic conditions?
Methodological Answer :
- Controlled Variable Testing : Systematically vary reaction parameters (e.g., acid strength, temperature, moisture levels) to identify conflicting factors. For example, trace water may hydrolyze tert-butoxy groups, altering reactivity .
- Advanced Spectroscopy : Use in situ FT-IR or Raman spectroscopy to monitor real-time structural changes during acid exposure. Compare with DFT-predicted vibrational modes for mechanistic insights .
- Replicate Studies : Cross-validate results using independent synthetic batches and analytical labs to rule out batch-specific impurities .
Q. What catalytic systems improve the stability of (1,2-Di-tert-butoxyethyl)benzene in cross-coupling reactions?
Methodological Answer :
- Palladium Catalysts : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., P(t-Bu)₃) to minimize steric clashes with tert-butoxy groups. Monitor reaction progress via GC-MS to detect undesired deprotection .
- Microwave-Assisted Synthesis : Reduce reaction time and thermal degradation by employing controlled microwave heating (e.g., 100°C, 30 min) .
- Stability Screening : Conduct accelerated aging tests under varying pH and UV light to identify degradation pathways .
Q. How does steric hindrance from tert-butoxy groups influence the compound’s regioselectivity in electrophilic substitution reactions?
Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict substituent-directed regioselectivity. Compare with experimental outcomes from nitration or halogenation trials .
- Competitive Reaction Studies : Compete (1,2-Di-tert-butoxyethyl)benzene with less hindered analogs (e.g., methoxy derivatives) in bromination reactions. Analyze product ratios via HPLC to quantify steric effects .
- X-ray Crystallography : Resolve crystal structures to measure bond angles and spatial constraints around the tert-butoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
